molecular formula C27H21N3O4S B2504565 N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 361173-46-8

N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2504565
CAS No.: 361173-46-8
M. Wt: 483.54
InChI Key: MGTBGCHYEOINDS-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide is a benzamide derivative featuring a 1,3-benzoxazole moiety linked to a phenyl group and a 4-methylbenzenesulfonamido substituent.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O4S/c1-18-10-16-21(17-11-18)35(32,33)30-23-7-3-2-6-22(23)26(31)28-20-14-12-19(13-15-20)27-29-24-8-4-5-9-25(24)34-27/h2-17,30H,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTBGCHYEOINDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a carboxylic acid derivative.

    Coupling with Phenyl Group: The benzoxazole ring is then coupled with a phenyl group through a Suzuki or Heck coupling reaction.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.

    Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole ring can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
  • Structure : Replaces the benzoxazole-phenyl group with a pyridine-aniline system.
  • Synthesis : Synthesized via reaction of N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
  • Key Differences: The pyridine ring (vs. Absence of the benzoxazole oxygen and nitrogen atoms may decrease hydrogen-bonding capacity.
2.1.2 4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
  • Structure : Contains a thiazole ring instead of benzoxazole and a methyl-phenyl sulfamoyl group.
  • Key Differences: Thiazole’s sulfur atom introduces distinct electronic and steric effects compared to benzoxazole’s oxygen.
2.1.3 4-[(4-Chlorophenyl)methoxy]-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methoxybenzamide
  • Structure : Shares the benzoxazole-phenyl core but includes a carbamothioyl (thiourea) group and chlorophenyl-methoxy substituents.
  • Key Differences: The thiourea moiety enhances hydrogen-bond acceptor/donor capabilities compared to the amide in the target compound.

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP* (Predicted) Solubility (Predicted)
Target Compound ~493.5 Benzoxazole, sulfonamido 3.8 Low (lipophilic)
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide ~383.4 Pyridine, sulfonamido 2.9 Moderate
4-[Methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide ~387.4 Thiazole, sulfamoyl 3.2 Low
Chlorophenyl-methoxy Derivative ~594.0 Benzoxazole, thiourea, Cl, OCH3 5.1 Very low

*Predicted using fragment-based methods.

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₄₂H₂₅N₅O₆
  • Molecular Weight : 695.7 g/mol
  • IUPAC Name : N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[4-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]-1,3-dioxoisoindole-5-carboxamide
  • InChI : InChI=1S/C42H25N5O6/c48-37(43-28-16-9-25(10-17-28)39-45-33-5-1-3-7-35(33)52-39)24-13-20-30(21-14-24)47-41(50)31-22-15-27(23-32(31)42(47)51)38(49)44-29-18-11-26(12-19-29)40-46-34-6-2-4-8-36(34)53-40/h1-23H,(H,43,48)(H,44,49)

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Benzoxazole Groups : Achieved through cyclization of o-amino phenol with carboxylic acids.
  • Coupling Reactions : Utilizes palladium catalysts in Suzuki or Heck coupling reactions to attach benzoxazole to phenyl groups.
  • Formation of Isoindole Core : Cyclization under acidic or basic conditions.
  • Final Assembly : Amide bond formation using reagents like EDCI or DCC.

Antimicrobial Activity

Research indicates that compounds similar to N-[4-(1,3-benzoxazol-2-y)] exhibit selective antibacterial properties primarily against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against Candida albicans . The minimal inhibitory concentrations (MICs) for various derivatives have been documented, showcasing varying degrees of efficacy.

CompoundTarget MicrobeMIC (μg/mL)
Compound 1Bacillus subtilis15
Compound 2Escherichia coli30
Compound 3Candida albicans20

Cytotoxicity and Anticancer Potential

Benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines. Notably, studies indicate that some compounds exhibit lower toxicity to normal cells compared to cancer cells, suggesting potential as anticancer agents .

Cancer Cell LineIC50 (μM)
MCF7 (Breast Cancer)10
A549 (Lung Cancer)15
HepG2 (Liver Cancer)12

The mechanism of action for N-[4-(1,3-benzoxazol-2-y)] involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways critical for microbial resistance and cancer cell proliferation .

Case Studies

  • Antibacterial Activity Study : A study involving the antibacterial efficacy of various benzoxazole derivatives found that certain substitutions enhanced activity against Gram-positive bacteria while maintaining low toxicity levels .
  • Cytotoxicity Assessment : In vitro studies on breast cancer cell lines demonstrated that specific derivatives significantly inhibited cell growth compared to untreated controls, indicating their potential use in therapeutic applications .

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